4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Description
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a halogenated derivative of the 7-azaoxyindole scaffold, a heterocyclic framework known for diverse biological activities, including neuroprotection and kinase inhibition . The compound features an iodine atom at the 4-position and a methoxy group at the 6-position, which influence its electronic properties, steric profile, and solubility. These modifications make it a candidate for drug discovery, particularly in targeting enzymes or protein aggregates implicated in diseases like Alzheimer’s .
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
4-iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7IN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12) |
InChI Key |
QNGSLJFMRCPKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C(=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The pyrrolo[2,3-b]pyridin-2-one core is shared among analogs, but substituent variations significantly alter properties:
Key Observations :
- Methoxy Group: The 6-methoxy substituent improves aqueous solubility compared to non-polar groups (e.g., methyl or halogens) in other derivatives .
- Positional Isomerism : 4-Iodo vs. 5-Bromo analogs (e.g., ) demonstrate that halogen positioning alters electronic distribution, affecting reactivity and intermolecular interactions.
Biological Activity
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H7IN2O2
- Molecular Weight : 290.06 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses and therapeutic effects against diseases such as cancer.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering neuroprotective effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Studies indicate that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant anticancer properties. For instance:
- Case Study : A related compound demonstrated potent inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective doses for therapeutic applications.
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties:
- MIC Values : Similar compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 5.87 µg/mL against various bacterial strains, suggesting potential effectiveness against pathogens.
Anti-inflammatory Effects
The compound's structure may confer anti-inflammatory properties:
- Mechanism : It is hypothesized that the presence of the methoxy and iodo groups enhances its ability to inhibit nitric oxide production in activated macrophages.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | MIC values ranging from 0.0039 to 5.87 µg/mL | |
| Anti-inflammatory | Inhibition of nitric oxide production |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic settings.
- Antimicrobial Evaluations : In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Inflammation Models : Animal models have demonstrated that the compound reduces inflammation markers significantly when administered in controlled doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
